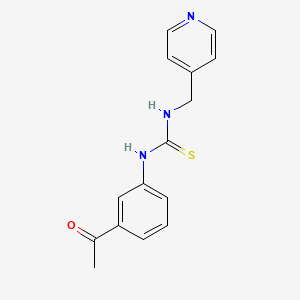

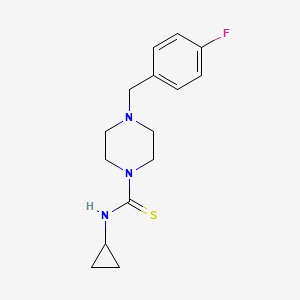

![molecular formula C17H19NO4S B4286464 methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)

methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate

Overview

Description

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is a chemical compound. It likely contains a benzene ring due to the presence of the term “phenyl” in its name. The “sulfonyl” group indicates the presence of a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would include a benzene ring, a sulfonyl group, and an isopropyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including electrophilic aromatic substitution . The specific reactions would depend on the reaction conditions and the other chemicals present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonylamino group can act as a leaving group or be transformed into other functional groups, facilitating the creation of a wide array of organic molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various alkyl or aryl groups .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is valuable for the design of new pharmaceuticals. Its isopropylphenyl sulfonyl moiety is a common feature in many drug molecules, contributing to their binding affinity and specificity towards biological targets .

Material Science

The benzoate group in this compound can be polymerized or copolymerized to form novel materials with specific properties. These materials could be used in applications ranging from coatings to electronic devices, where the molecular structure imparts desired characteristics such as flexibility, durability, or conductivity .

Catalysis

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate can be used in catalysis, particularly in the development of organocatalysts. The sulfonyl group can interact with various reactants, enhancing the rate of chemical reactions or enabling new reaction pathways .

Nonlinear Optical (NLO) Applications

Compounds with similar structural frameworks have been studied for their nonlinear optical properties. They can be used in the development of NLO materials for applications in telecommunications, data storage, and laser technology .

Antioxidant and Antimicrobial Activities

Derivatives of this compound have shown potential in antioxidant and antimicrobial applications. The presence of the sulfonyl group and its ability to be modified can lead to the synthesis of compounds with enhanced biological activities .

Environmental Science

In environmental science, this compound could be used to synthesize sensors or absorbents for the detection and removal of pollutants. Its chemical structure allows for the incorporation of functional groups that can selectively bind to specific contaminants .

Agricultural Chemistry

The isopropylphenyl sulfonyl moiety can be found in certain agrochemicals. By modifying the benzoate portion, researchers can develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Mechanism of Action

Target of Action

The primary target of methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound targets β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region .

Mode of Action

Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate interacts with its target, β-catenin, by inducing its ubiquitination and proteasomal degradation . This interaction disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in various types of cancers .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway. By promoting the degradation of β-catenin, it prevents the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This action inhibits the transcription of Wnt target genes, which are involved in cell proliferation and survival .

Result of Action

The result of the action of methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[(4-propan-2-ylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12(2)13-6-10-16(11-7-13)23(20,21)18-15-8-4-14(5-9-15)17(19)22-3/h4-12,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMNWUQJKDYELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]benzoic acid](/img/structure/B4286395.png)

![methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4286407.png)

![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)

![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)

![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)

![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)